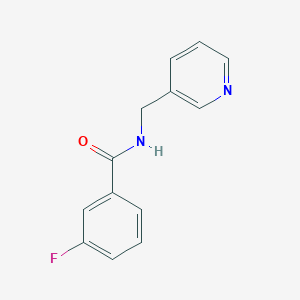

![molecular formula C15H10BrN3S2 B495182 3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 328022-48-6](/img/structure/B495182.png)

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves a series of chemical reactions . The specific synthesis process for “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” is not detailed in the available literature.Chemical Reactions Analysis

The compound “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” and its derivatives have been evaluated against the urease enzyme . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .Applications De Recherche Scientifique

Novel Synthesis Approaches

Researchers have developed regioselective synthesis methods for related compounds, showcasing the chemical versatility and potential for generating diverse derivatives. For instance, a highly regioselective synthesis method was used to produce 8-hydroxy-3-sulfanyl-7-undecyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazole-6,9-dione derivatives through condensation reactions, indicating the compound's capacity for chemical modification and utility in synthetic chemistry (Vakiti & Rao, 2010).

Structural and Mechanistic Insights

Detailed studies on the structure and mechanism of formation of these compounds provide insights into their chemical behavior. For example, the synthesis of triazolo[1,5-a]triazin-7-one derivatives from 3-amino-5-sulfanyl-1,2,4-triazole further elaborates on the compound's synthetic adaptability and the mechanisms underlying their formation (Heras et al., 2003).

Biological Activity Evaluation

Some derivatives of the compound have been evaluated for potential biological activities. For example, the synthesis of novel fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles and their evaluation as antifungal agents provide a basis for assessing the biological relevance of these compounds. This research highlights the compounds' promising antifungal properties, with certain derivatives exhibiting significant fungitoxicity (Kukreja, Sidhu, & Sharma, 2016).

Antiproliferative and Antilipolytic Activities

Further investigation into the antiproliferative and antilipolytic activities of these compounds has been conducted, exploring their potential in addressing obesity-related colorectal cancer associations. This research emphasizes the compounds' promising cytotoxicity in various cancer cell lines, highlighting their potential as leads for novel antineoplastic and antidiabesity therapies (Shkoor et al., 2021).

Orientations Futures

The future directions for research on “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” and its derivatives could include further exploration of their therapeutic potential against urease-positive microorganisms . Additionally, more detailed studies on their synthesis, molecular structure, mechanism of action, and safety profile would be beneficial.

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPRUTAMFVHHRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)Br)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenoxy)acetyl]indoline](/img/structure/B495099.png)

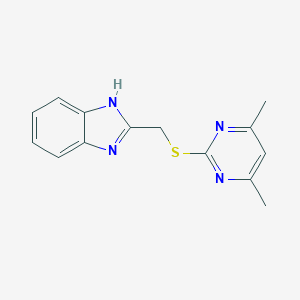

![6-amino-2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495103.png)

![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B495105.png)

![6-[2-(4-methoxyphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B495107.png)

![3-[2-(2-m-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B495108.png)

![3-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B495109.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B495112.png)

![9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B495115.png)

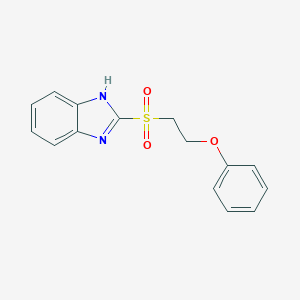

![N-(3-acetylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495118.png)

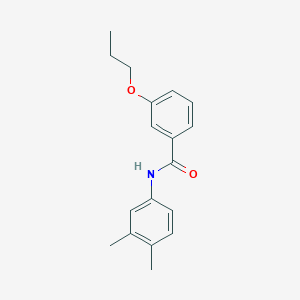

![N-(3-methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495120.png)